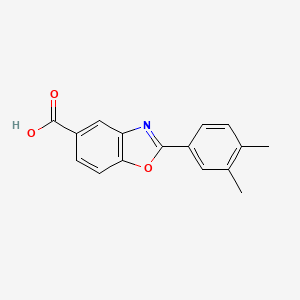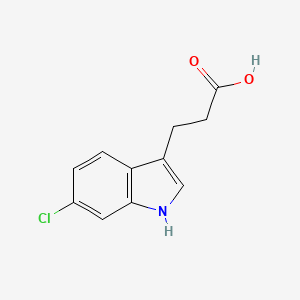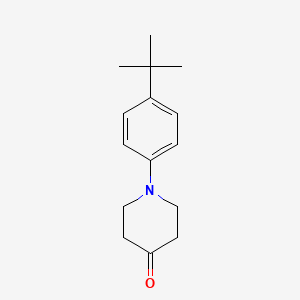
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea
描述
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea (3MTHU) is a synthetic, small molecule compound that is used in a variety of scientific research applications. It is a member of the quinoline family, which is a group of compounds with a variety of biological activities. 3MTHU has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
科学研究应用
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has a wide range of applications in scientific research. It has been used in the study of cancer, inflammation, and neurological disorders. In addition, it has been used to study the effects of various drugs on the body, and to understand how certain drugs interact with the body's systems. It has also been used to study the effects of various hormones on the body, and to understand how hormones interact with each other.
作用机制
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is believed to act as an agonist of the G protein-coupled receptor family. This means that it binds to the receptor and activates it, causing a cascade of events that ultimately leads to a physiological response. It is thought to activate the receptor by binding to the amino acid residues located at the binding site.
Biochemical and Physiological Effects
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of certain types of cancer cells. In addition, it has been found to reduce inflammation and to have anti-oxidative effects. It has also been found to have neuroprotective effects, as well as effects on the cardiovascular system.
实验室实验的优点和局限性
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to manipulate and study. It is also relatively inexpensive, which makes it a cost-effective option for research. Additionally, its effects are well-understood, which makes it a reliable compound for use in experiments.
However, 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea also has some limitations for use in laboratory experiments. It is a synthetic compound, which means that its effects may not be as reliable as those of natural compounds. Additionally, its effects may be difficult to replicate in different experimental conditions.
未来方向
There are a number of potential future directions for 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea research. It could be used to further study the effects of hormones on the body, as well as the effects of various drugs. Additionally, it could be used to study the effects of various environmental factors on the body, such as air pollution and UV radiation. It could also be used to study the effects of various dietary components on the body, such as vitamins and minerals. Finally, it could be used to study the effects of various genetic mutations on the body, as well as the effects of various genetic diseases.
属性
IUPAC Name |
1-(3-methylphenyl)-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-5-2-8-14(11-12)19-17(21)20-15-9-3-6-13-7-4-10-18-16(13)15/h2-3,5-6,8-9,11,18H,4,7,10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFWCIBBRSIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=C2NCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Cyclopropyl-1-(2-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374348.png)
![3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374352.png)
![3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374356.png)
![6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3374358.png)
![2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374377.png)
![2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374379.png)
![3-(7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374384.png)






